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Compound of Interest

Compound Name: 4-Bromo-2-nitropyridin-3-amine

Cat. No.: B2930428

An In-depth Technical Guide to the Predicted *H and 3C NMR Spectra of 4-Bromo-2-
nitropyridin-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern
chemistry for the structural elucidation of organic molecules. This guide provides a detailed
theoretical prediction of the *H and 3C NMR spectra for 4-Bromo-2-nitropyridin-3-amine, a
polysubstituted heteroaromatic compound. By dissecting the electronic effects of each
substituent—the pyridine nitrogen, a bromo group, a nitro group, and an amino group—we
derive the expected chemical shifts, multiplicities, and coupling constants. This document is
intended for researchers, scientists, and drug development professionals who rely on spectral
analysis for molecular characterization. The predictive methodology outlined herein serves as a
robust framework for interpreting complex NMR data, blending foundational principles with
computational insights.

Molecular Structure and Electronic Environment

4-Bromo-2-nitropyridin-3-amine (CAS No: 91647449) is a pyridine derivative with a unique
arrangement of functional groups that create a complex electronic environment.[1] The
structure and standard IUPAC numbering are shown below. Understanding this substitution
pattern is the first step in predicting the NMR spectrum.

e Position 1: Pyridine Nitrogen (electron-withdrawing, deshielding a-carbons and protons).

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b2930428?utm_src=pdf-interest
https://www.benchchem.com/product/b2930428?utm_src=pdf-body
https://www.benchchem.com/product/b2930428?utm_src=pdf-body
https://www.benchchem.com/product/b2930428?utm_src=pdf-body
https://www.benchchem.com/product/b2930428?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/91647449
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Position 2: Nitro group (-NO2) (strongly electron-withdrawing via induction and resonance,
strongly deshielding).

e Position 3: Amino group (-NH2) (strongly electron-donating via resonance, shielding).

» Position 4: Bromine (-Br) (electron-withdrawing via induction, weakly donating via resonance,
deshielding).

The interplay of these groups dictates the electron density at each carbon and hydrogen atom,
which in turn governs their resonance frequency (chemical shift) in an NMR experiment.
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Fig. 2: Predictive workflow for NMR spectra
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Fig. 3: Experimental workflow for NMR analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. PubChemLite - 4-bromo-2-nitropyridin-3-amine (C5H4BrN302) [pubchemlite.lcsb.uni.lu]

« To cite this document: BenchChem. [Predicted 1H and 13C NMR of 4-Bromo-2-nitropyridin-
3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2930428#predicted-1h-and-13c-nmr-of-4-bromo-2-
nitropyridin-3-amine]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b2930428?utm_src=pdf-body-img
https://www.benchchem.com/product/b2930428?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/91647449
https://www.benchchem.com/product/b2930428#predicted-1h-and-13c-nmr-of-4-bromo-2-nitropyridin-3-amine
https://www.benchchem.com/product/b2930428#predicted-1h-and-13c-nmr-of-4-bromo-2-nitropyridin-3-amine
https://www.benchchem.com/product/b2930428#predicted-1h-and-13c-nmr-of-4-bromo-2-nitropyridin-3-amine
https://www.benchchem.com/product/b2930428#predicted-1h-and-13c-nmr-of-4-bromo-2-nitropyridin-3-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2930428?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

